molecular formula C11H7Cl2NO3 B13844446 2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid

2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid

Cat. No.: B13844446
M. Wt: 272.08 g/mol
InChI Key: PHEJNRRPLBGIID-UHFFFAOYSA-N
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Description

2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid typically involves the reaction of 5,6-dichloro-2-oxoquinoline with acetic acid derivatives. One common method includes the use of 2-chloroquinoline derivatives, which are treated with acetic acid under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
  • 4-Hydroxy-2-quinolones

Uniqueness

2-(5,6-Dichloro-2-oxoquinolin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both chloro and oxo groups on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

2-(5,6-dichloro-2-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C11H7Cl2NO3/c12-7-2-3-8-6(11(7)13)1-4-9(15)14(8)5-10(16)17/h1-4H,5H2,(H,16,17)

InChI Key

PHEJNRRPLBGIID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C2=C1C(=C(C=C2)Cl)Cl)CC(=O)O

Origin of Product

United States

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